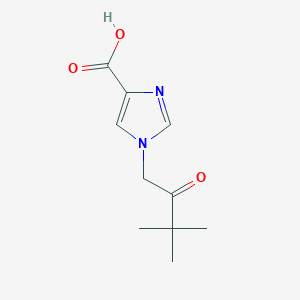

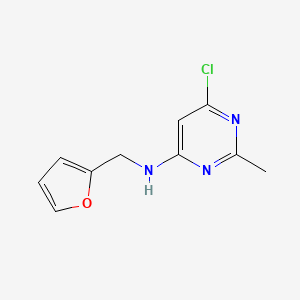

1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves halogenation reaction on the 3,3-dimethylbutyric acid and a halogenating reagent in an organic solvent to obtain an intermediate product . Then, a hydrolysis reaction is carried out to obtain a corresponding hydrolyzed product . In the presence of a TEMPO catalyst, oxidation reaction is carried out on the hydrolyzed product under the action of an oxidant, and then acidifying to obtain the product 3,3-dimethyl-2-oxobutyric acid .Molecular Structure Analysis

The molecular structure of similar compounds can be found in databases like ChemSpider . The molecular weight of 1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid is 227.3 g/mol.Chemical Reactions Analysis

In the synthesis of pharmaceuticals, 1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid acts as an intermediate, catalyzing the reaction of other compounds to form the desired product. In the synthesis of agrochemicals, the compound acts as an inhibitor of the enzymes responsible for the biosynthesis of the target compound.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 3,3-dimethyl-2-oxobutyric acid include a melting point of 13 °C, a boiling point of 80 °C/15 mmHg, a specific gravity of 1.06, and a refractive index of 1.43 . It is soluble in water and ether .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

One area of application involves the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. The reaction of 3-Dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles leads to the synthesis of 4H-imidazoles, a process that underlines the versatility of related imidazole derivatives in constructing complex heterocyclic structures (Mukherjee-Müller et al., 1979). This synthetic approach highlights the compound's role in generating new chemical entities with potential biological activities.

Metal-Organic Frameworks (MOFs)

Another significant application is in the development of metal–organic frameworks (MOFs), which are used for gas storage, separation, and catalysis. The use of 1H-imidazol-4-yl-containing ligands in reacting with metal salts and varied carboxylate ligands under hydro- and solvothermal conditions produces new MOFs with distinct structural characteristics (Liu et al., 2018). These materials' design and functional properties can be fine-tuned by altering the imidazole derivatives, showcasing their utility in materials science.

Analytical Chemistry

In analytical chemistry, imidazole derivatives are used to develop efficient gas chromatographic methods for the determination of herbicides. The synthesis of dimethyl derivatives of imidazolinone herbicides and their use in gas chromatography exemplify the application of imidazole-related compounds in analytical methods, offering sensitive and selective detection of herbicides in various matrices (Anisuzzaman et al., 2000).

Luminescence Sensing

Additionally, imidazole derivatives are used in luminescence sensing. Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate exhibit selective sensitivity to benzaldehyde derivatives, highlighting their potential as fluorescence sensors for chemical detection (Shi et al., 2015).

Novel Syntheses and Transformations

The compound and its variants are central to novel synthetic routes and transformations in organic chemistry. For instance, the synthesis of imidazole-4-carboxylic acids via solid-phase bound compounds demonstrates innovative approaches to constructing imidazole derivatives, facilitating complex organic syntheses (Henkel, 2004).

Safety And Hazards

Propiedades

IUPAC Name |

1-(3,3-dimethyl-2-oxobutyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)8(13)5-12-4-7(9(14)15)11-6-12/h4,6H,5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKOWLGRMCDCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1488753.png)

![3-amino-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione](/img/structure/B1488761.png)

![{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1488769.png)

![2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine](/img/structure/B1488773.png)

![[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488774.png)

![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488775.png)